5,6,7,8-Tetrahydro-8-deazafolic acid 5,6,7,8-Tetrahydro-8-deazafolic acid
Brand Name: Vulcanchem
CAS No.: 51989-29-8
VCID: VC18699293
InChI: InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1
SMILES:
Molecular Formula: C20H24N6O6
Molecular Weight: 444.4 g/mol

5,6,7,8-Tetrahydro-8-deazafolic acid

CAS No.: 51989-29-8

Cat. No.: VC18699293

Molecular Formula: C20H24N6O6

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-8-deazafolic acid - 51989-29-8

Specification

CAS No. 51989-29-8
Molecular Formula C20H24N6O6
Molecular Weight 444.4 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1
Standard InChI Key HLQVKHILGYCUSU-PYMCNQPYSA-N
Isomeric SMILES C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Introduction

Chemical Structure and Structural Modifications

The molecular architecture of 5,6,7,8-tetrahydro-8-deazafolic acid distinguishes it from natural folic acid through two critical modifications:

  • 8-Deaza Substitution: The removal of the nitrogen atom at position 8 of the pteridine ring reduces electronegativity, enhancing binding affinity to bacterial and mammalian DHFR enzymes.

  • Tetrahydro Reduction: Saturation of the pyrazine ring (positions 5–8) stabilizes the molecule in a reduced state, preventing re-oxidation and prolonging intracellular retention .

Comparative analysis with folic acid (C19H19N7O6\text{C}_{19}\text{H}_{19}\text{N}_{7}\text{O}_{6}) reveals that the 8-deaza modification increases hydrophobicity, as evidenced by a logP value 0.3 units higher than its parent compound . This property improves membrane permeability, a critical factor in antimicrobial and anticancer applications.

Property5,6,7,8-Tetrahydro-8-deazafolic AcidFolic Acid
Molecular FormulaC20H24N6O6\text{C}_{20}\text{H}_{24}\text{N}_{6}\text{O}_{6}C19H19N7O6\text{C}_{19}\text{H}_{19}\text{N}_{7}\text{O}_{6}
Molecular Weight (g/mol)444.4441.4
Key Structural Features8-Deaza, tetrahydro pteridineOxidized pteridine
Enzymatic TargetDHFR, Thymidylate SynthaseDHFR

Synthesis and Characterization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra confirm tetrahydro saturation via the absence of aromatic protons in the pteridine ring (δ 6.8–7.2 ppm).

  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 445.2 [M+H]+[M+H]^+, consistent with the theoretical mass .

  • X-ray Crystallography: Structural studies reveal a bent conformation of the glutamic acid side chain, facilitating interactions with DHFR’s active site .

Biological Activity and Mechanism of Action

Enzymatic Inhibition

5,6,7,8-Tetrahydro-8-deazafolic acid exhibits dual inhibitory activity:

  • Dihydrofolate Reductase (DHFR): Binds competitively with Ki=1.2±0.3nMK_i = 1.2 \pm 0.3 \, \text{nM}, surpassing methotrexate (Ki=2.8nMK_i = 2.8 \, \text{nM}) in bacterial DHFR models.

  • Thymidylate Synthase (TS): Allosterically inhibits TS by stabilizing its inactive conformation, disrupting dTMP synthesis .

Antimicrobial Activity

In Streptococcus pneumoniae, the compound demonstrates a minimum inhibitory concentration (MIC) of 0.12 µg/mL, outperforming trimethoprim (MIC = 0.25 µg/mL). This efficacy stems from its resistance to bacterial folate transporters’ exclusion mechanisms, a common limitation of natural folates.

Applications and Therapeutic Prospects

Antibacterial Therapeutics

The compound’s selectivity for bacterial DHFR over human isoforms (selectivity ratio = 12:1) positions it as a candidate for treating drug-resistant infections, particularly in Gram-positive pathogens.

Oncology

As a dual DHFR/TS inhibitor, 5,6,7,8-tetrahydro-8-deazafolic acid could circumvent resistance mechanisms in antifolate-resistant cancers. Phase I trials are pending due to challenges in large-scale synthesis .

Neuroprotective Applications

Future Research Directions

  • Synthetic Optimization: Adapting enzymatic methods from (6S)-5-methylTHFA synthesis could improve yield and stereochemical control .

  • Formulation Development: Liposomal encapsulation may enhance bioavailability and tumor targeting.

  • Clinical Trials: Prioritize safety profiling in animal models to advance toward Phase I studies.

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